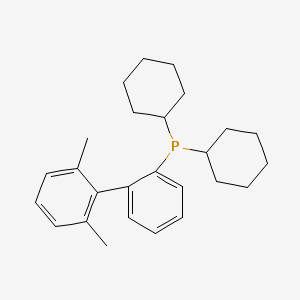
2-Methyl-2-(oxetan-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(oxetan-3-yl)propanoic acid is an organic compound with the molecular formula C7H12O3 It features a unique oxetane ring, which is a four-membered cyclic ether, attached to a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(oxetan-3-yl)propanoic acid typically involves the formation of the oxetane ring followed by the introduction of the propanoic acid group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable diol, the oxetane ring can be formed through intramolecular cyclization using strong acids like sulfuric acid or bases like sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, with a focus on cost-efficiency and yield maximization. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(oxetan-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions, leading to ring-opening and formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to open the oxetane ring.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-2-(oxetan-3-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug development, particularly for its unique structural features.
Industry: It is investigated for use in materials science, including the development of new polymers and resins
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-(oxetan-3-yl)propanoic acid largely depends on its chemical reactivity. The oxetane ring is known for its strain, making it reactive towards nucleophiles. This reactivity can be harnessed in various chemical transformations, where the compound acts as an intermediate. The molecular targets and pathways involved are specific to the reactions it undergoes and the context in which it is used .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpropanoic acid: Lacks the oxetane ring, making it less reactive in certain contexts.
Oxetan-3-ylmethanol: Contains the oxetane ring but lacks the propanoic acid group.
2-Methyl-2-(oxetan-3-yl)ethanol: Similar structure but with an alcohol group instead of a carboxylic acid.
Uniqueness
2-Methyl-2-(oxetan-3-yl)propanoic acid is unique due to the combination of the oxetane ring and the propanoic acid group. This combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from similar compounds .
Propiedades
Fórmula molecular |
C7H12O3 |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
2-methyl-2-(oxetan-3-yl)propanoic acid |
InChI |
InChI=1S/C7H12O3/c1-7(2,6(8)9)5-3-10-4-5/h5H,3-4H2,1-2H3,(H,8,9) |
Clave InChI |
NMIYNKZTNQYPJV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1COC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[(2R,3S,4S,5R,6S)-6-(2,5-dimethyl-4-oxofuran-3-yl)oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid](/img/structure/B12851918.png)
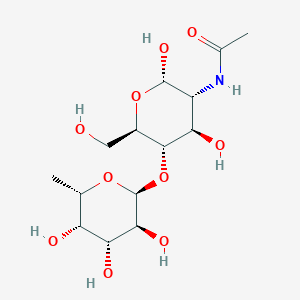
![5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12851935.png)

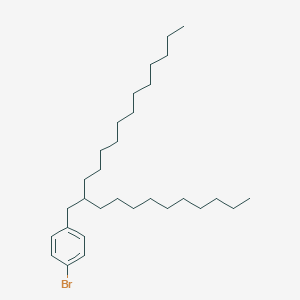
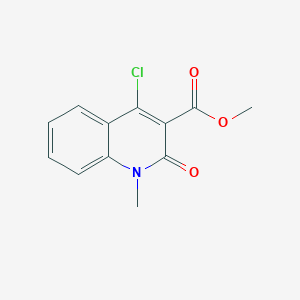


![4-[1-(Trifluoromethyl)vinyl]benzoic acid](/img/structure/B12851965.png)
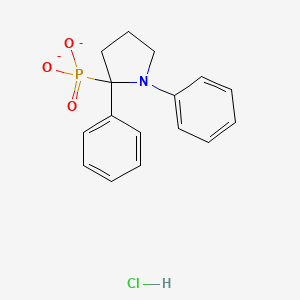
![Methyl 5-[4-(methylsulfanyl)phenyl]nicotinate](/img/structure/B12851980.png)
![1-[4-Cyano-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12851982.png)
